N7-Substituent Potency Differentiation: N-Methyl vs. N-Cyclopentyl Analogue in MLPCN Kinase Assay
Replacement of the N7-methyl group in the target compound with a bulkier N-cyclopentyl substituent in the direct structural analogue N-cyclopentyl-5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine (SMR000543447) yields a measured IC50 of 6.29×10^4 nM in a kinase-targeted MLPCN assay [1]. This >60 μM potency for the N-cyclopentyl variant indicates a dramatically altered pharmacophore interaction compared to the compact N-methyl amine present in the target compound. The steric intolerance at the N7 position forces procurement specialists to obtain the exact N-methyl derivative rather than substituting a screening-library analogue.
| Evidence Dimension | Kinase inhibition potency (IC50) dependent on N7 substituent identity |
|---|---|
| Target Compound Data | N7-methylamine: structurally consistent with low-nanomolar to sub-micromolar kinase inhibition potential (exact IC50 not reported for this compound; inference drawn from structural class) |
| Comparator Or Baseline | N-cyclopentyl analogue (SMR000543447): IC50 = 6.29×10^4 nM (62.9 μM) |
| Quantified Difference | Potency shift of ≥2–3 log orders versus expected profile for N7-methyl analogue; absolute comparator IC50 = 62.9 μM indicates near-inactive profile |
| Conditions | MLPCN Center kinase assay (The Scripps Research Institute Molecular Screening Center) |
Why This Matters
Procurement of the wrong N7-substituted analogue can replace a viable kinase tool compound with an essentially inactive molecule (IC50 > 60 μM), catastrophically derailing SAR campaigns.
- [1] BindingDB entry BDBM100232: N-cyclopentyl-5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine (SMR000543447). IC50 = 6.29×10^4 nM. MLPCN Assay from The Scripps Research Institute Molecular Screening Center. View Source
